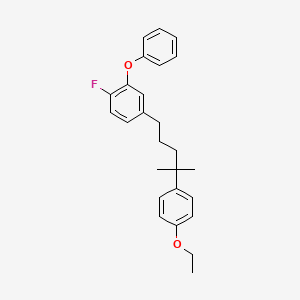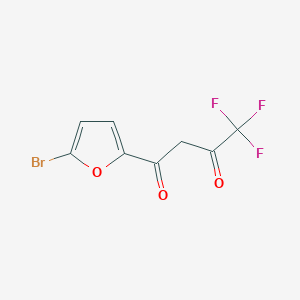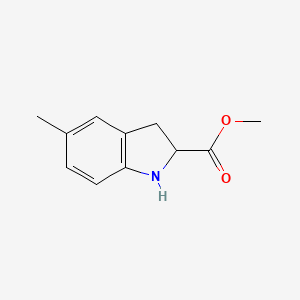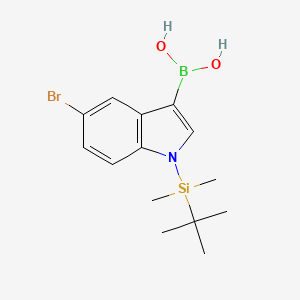
CGS 24128
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1,1’-Biphenyl]-4-yl-N-(phosphonomethyl)alanyl-beta-alanine is a complex organic compound that belongs to the class of phosphono amino acids This compound is characterized by the presence of a biphenyl group, a phosphonomethyl group, and an alanyl-beta-alanine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1,1’-Biphenyl]-4-yl-N-(phosphonomethyl)alanyl-beta-alanine typically involves multiple steps, including the formation of the biphenyl group, the introduction of the phosphonomethyl group, and the coupling with alanyl-beta-alanine. The reaction conditions often require the use of strong bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as continuous flow reactors and high-throughput screening to optimize the reaction conditions and improve yield. The process may also include purification steps such as crystallization and chromatography to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-[1,1’-Biphenyl]-4-yl-N-(phosphonomethyl)alanyl-beta-alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The biphenyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like halogens and sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl oxides, while reduction can produce biphenyl alcohols.
Applications De Recherche Scientifique
3-[1,1’-Biphenyl]-4-yl-N-(phosphonomethyl)alanyl-beta-alanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[1,1’-Biphenyl]-4-yl-N-(phosphonomethyl)alanyl-beta-alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphonomethyl group can mimic the natural substrate of certain enzymes, leading to competitive inhibition. This interaction can affect various biochemical pathways, resulting in the modulation of biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[2’-Phosphonomethyl[1,1’-biphenyl]-3-yl]alanine
- β-Alanine
- N-Phosphonomethylglycine
Uniqueness
3-[1,1’-Biphenyl]-4-yl-N-(phosphonomethyl)alanyl-beta-alanine is unique due to its specific structural features, such as the presence of both a biphenyl group and a phosphonomethyl group
Propriétés
Formule moléculaire |
C19H23N2O6P |
|---|---|
Poids moléculaire |
406.4 g/mol |
Nom IUPAC |
3-[[3-(4-phenylphenyl)-2-(phosphonomethylamino)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C19H23N2O6P/c22-18(23)10-11-20-19(24)17(21-13-28(25,26)27)12-14-6-8-16(9-7-14)15-4-2-1-3-5-15/h1-9,17,21H,10-13H2,(H,20,24)(H,22,23)(H2,25,26,27) |
Clé InChI |
MVRLTBIHUWUGAR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(C(=O)NCCC(=O)O)NCP(=O)(O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1,1-Diethoxy-3-[4-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B8302746.png)




